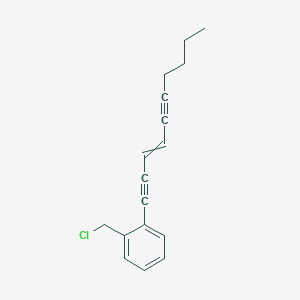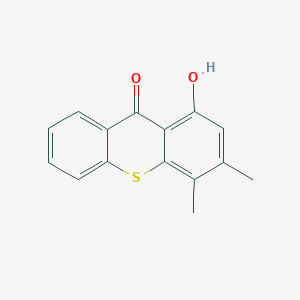
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties, which include a sulfur atom incorporated into the xanthone framework
Méthodes De Préparation
The synthesis of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzaldehydes with phenols under specific conditions to form the xanthone core . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the production of dyes, photoinitiators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and dimethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparaison Avec Des Composés Similaires
9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- can be compared with other similar compounds such as:
9H-Thioxanthen-9-one, 2-hydroxy-: This compound has a hydroxy group at a different position, leading to variations in its chemical behavior and applications.
Isopropyl-9H-thioxanthen-9-one: The presence of an isopropyl group instead of dimethyl groups results in different physical and chemical properties.
2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one:
The uniqueness of 9H-Thioxanthen-9-one, 1-hydroxy-3,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
835596-87-7 |
|---|---|
Formule moléculaire |
C15H12O2S |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
1-hydroxy-3,4-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12O2S/c1-8-7-11(16)13-14(17)10-5-3-4-6-12(10)18-15(13)9(8)2/h3-7,16H,1-2H3 |
Clé InChI |
IOKIKICXWXGBMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1C)SC3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
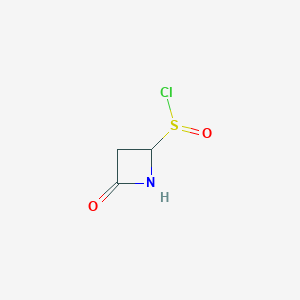
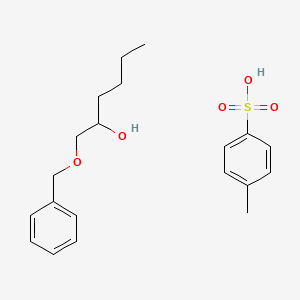
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
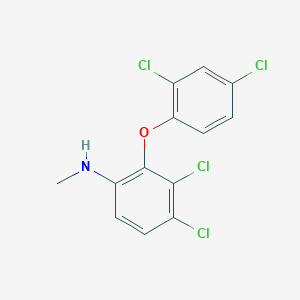
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![1-[2,2-Bis(4-methylphenyl)vinyl]-4-(methylsulfonyl)benzene](/img/structure/B14206265.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)

![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
